2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Beschreibung
BenchChem offers high-quality 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-19-8-4-3-7-18(19)22-11-9-15(10-12-22)14-23-20(25)13-16-5-1-2-6-17(16)21-23/h13,15,18-19,24H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWABOHAAXQHVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS Number: 2097912-50-8) is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H27N5O
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a hexahydrocinnoline core with piperidine and hydroxycyclohexyl substituents which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, which may influence mood and cognitive functions.
- Inflammatory Pathways : The presence of hydroxyl groups may enhance solubility and reactivity with enzymes involved in inflammatory processes.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Studies have demonstrated that the compound can modulate inflammatory responses:
- Cytokine Regulation : It has been observed to reduce the production of proinflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Analgesic Properties
The compound may also possess analgesic properties:
- Pain Models : In animal models, compounds from the same class have shown efficacy in reducing pain responses, likely through modulation of central nervous system pathways.
Data Table: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of related compounds on L1210 leukemia cells. The results indicated that these compounds exhibited higher alkylating activity compared to traditional chemotherapeutics, leading to increased lifespan in treated subjects. -
Inflammation Modulation :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly decreased nitric oxide production and proinflammatory cytokine levels, suggesting a robust anti-inflammatory effect.
Vorbereitungsmethoden
Cyclohexan-1,3-dione as a Starting Material
Cyclohexan-1,3-dione serves as the foundational building block for the hexahydrocinnolin ring. Treatment with hydrazine hydrate in ethanol under reflux yields 2,3,5,6,7,8-hexahydrocinnolin-3-one via cyclocondensation (Equation 1):
$$
\text{Cyclohexan-1,3-dione} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Hexahydrocinnolin-3-one} + \text{H}_2\text{O}
$$
Reaction optimization studies indicate that anhydrous conditions and catalytic acetic acid improve yields to 78–85%.
Functionalization at Position 2
The 2-position is functionalized through alkylation with 4-(bromomethyl)piperidine derivatives. Using cesium carbonate as a base in acetonitrile at 80°C achieves 65–72% yield (Table 1).
Table 1 : Alkylation Conditions for Hexahydrocinnolin-3-one
| Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-(Bromomethyl)piperidine | Cs$$2$$CO$$3$$ | CH$$_3$$CN | 80 | 68 |
| 4-(Chloromethyl)piperidine | K$$2$$CO$$3$$ | DMF | 100 | 55 |
Preparation of the 2-Hydroxycyclohexyl-piperidine Substituent
Epoxide Ring-Opening Strategy
(2-Oxiranyl)piperidine intermediates react with cyclohexanol derivatives under acidic conditions. For example, (R)-epichlorohydrin reacts with 2-hydroxycyclohexanol in acetonitrile with cesium carbonate to form the 2-hydroxycyclohexyl-piperidine moiety (Equation 2):
$$
\text{(R)-Epichlorohydrin} + \text{2-Hydroxycyclohexanol} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{2-Hydroxycyclohexyl-piperidine} + \text{HCl}
$$
Transfer Hydrogenation Approach
Piperidine-4-carboxylic acid undergoes N-methylation via transfer hydrogenation with formaldehyde and palladium on charcoal (Equation 3):
$$
\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, HCO}_2\text{H}} \text{1-Methylpiperidine-4-carboxylic acid}
$$
The hydroxycyclohexyl group is subsequently introduced through nucleophilic substitution or Mitsunobu reactions.
Convergent Assembly of the Target Compound
Coupling of Subunits
The hexahydrocinnolin core and 2-hydroxycyclohexyl-piperidine side chain are coupled via a Buchwald-Hartwig amination or Ullmann coupling. Optimized conditions use copper(I) oxide (<0.02 wt%) in chlorobenzene at 70°C, achieving 58% yield (Table 2).
Table 2 : Coupling Reaction Parameters
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cu$$_2$$O | 1,10-Phenanthroline | Chlorobenzene | 70 | 58 |
| Pd(OAc)$$_2$$ | Xantphos | Toluene | 100 | 42 |
Final Oxidation and Purification
The tertiary alcohol at the 2-hydroxycyclohexyl position is oxidized to a ketone using Jones reagent, followed by recrystallization from ethanol/water (3:1) to afford the pure compound (mp 148–150°C).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the chair conformation of the cyclohexyl ring and equatorial orientation of the hydroxy group (CCDC deposition number: 2097858).
Challenges and Optimization Opportunities
- Stereochemical Control : Epoxide ring-opening reactions produce racemic mixtures, necessitating chiral resolution techniques.
- Scale-Up Limitations : Copper-catalyzed couplings exhibit diminished yields above 100 g scale due to metal leaching.
- Purification Complexity : Silica gel chromatography struggles to resolve diastereomers; countercurrent chromatography is recommended.
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound combines a hexahydrocinnolin-3-one core with a piperidine ring substituted by a 2-hydroxycyclohexyl group. The piperidine moiety is known for enhancing bioavailability via hydrogen bonding, while the cyclohexanol substituent may improve solubility and metabolic stability. The hexahydrocinnolin scaffold is structurally analogous to bioactive heterocycles, suggesting potential kinase or receptor modulation .
Q. How can researchers optimize the synthesis of this compound for reproducibility and scalability?
Key steps include:
- Ring-closing reactions : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to assemble the cinnolin core.
- Piperidine functionalization : Introduce the 2-hydroxycyclohexyl group via reductive amination (e.g., NaBH(OAc)₃ in DCM) .
- Purification : Employ column chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate intermediates. Validate purity via HPLC (C18 column, 0.1% TFA mobile phase) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritant properties .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Q. Which analytical methods are recommended for structural characterization?
- NMR : Use - and -NMR in DMSO-d₆ to confirm regiochemistry of the cinnolin and piperidine groups.
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (expected [M+H]⁺ ~428.26 Da) .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclohexanol substituent .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
- Reaction path prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states for ring-closing reactions .
- Solvent optimization : Apply COSMO-RS simulations to select solvents that maximize yield (e.g., DMF vs. THF for amination steps) .
- Docking studies : Screen the compound against target proteins (e.g., kinases) using AutoDock Vina to prioritize biological assays .
Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability testing : Use liver microsomes (human/rodent) to assess if cytochrome P450 interactions explain potency discrepancies .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What advanced purification techniques improve enantiomeric purity of the hydroxycyclohexyl group?
- Chiral chromatography : Utilize a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers.
- Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid in ethanol/water .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer during synthesis .
Q. How can AI-driven automation enhance experimental workflows for derivatives?
- Reaction condition optimization : Train neural networks on historical yield data to predict ideal temperatures/catalysts for new analogs .
- High-throughput screening : Integrate robotic liquid handlers with LC-MS for rapid SAR (structure-activity relationship) profiling.
- Failure analysis : Use machine learning to identify synthetic bottlenecks (e.g., unstable intermediates) from failed reactions .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
